3-Difluoromethoxy-5-fluoro-2-formylpyridine
CAS No.: 1806303-46-7
Cat. No.: VC2771167
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806303-46-7 |
|---|---|
| Molecular Formula | C7H4F3NO2 |
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 3-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H4F3NO2/c8-4-1-6(13-7(9)10)5(3-12)11-2-4/h1-3,7H |
| Standard InChI Key | VCUOOWDVZABYQS-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1OC(F)F)C=O)F |
| Canonical SMILES | C1=C(C=NC(=C1OC(F)F)C=O)F |
Introduction
3-Difluoromethoxy-5-fluoro-2-formylpyridine is a specialized organic compound characterized by the presence of both difluoromethoxy and formyl functional groups attached to a pyridine ring. This compound is notable for its unique chemical structure, which contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and material science. The molecular formula of this compound is C8H6F3NO2.
Synthesis Steps:
-
Fluorination: This step involves introducing fluorine atoms into the pyridine ring, often requiring high temperatures between 450–500°C.
-
Formylation: This step involves adding a formyl group to the pyridine ring, typically conducted at lower temperatures with specific catalysts to enhance selectivity.
Chemical Reactions:
| Reaction Type | Reagents Used | Outcome |
|---|---|---|
| Fluorination | Fluorinating agents | Introduction of fluorine atoms |
| Formylation | Formylating reagents | Addition of a formyl group |
Biological Activity and Potential Applications
In biological systems, 3-Difluoromethoxy-5-fluoro-2-formylpyridine may act as an inhibitor by mimicking natural substrates, thus blocking active sites on enzymes. This characteristic is particularly relevant in drug design, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.
Potential Applications:
-
Medicinal Chemistry: The compound's unique properties make it a valuable subject for ongoing research in medicinal chemistry, particularly concerning its interactions within biological systems and its potential therapeutic uses.
-
Material Science: Its chemical structure and reactivity profile also suggest potential applications in material science.
Research Findings and Future Directions
Research on 3-Difluoromethoxy-5-fluoro-2-formylpyridine is ongoing, with a focus on its biological activities and potential therapeutic applications. Further studies are needed to fully elucidate its interactions with biological systems and to explore its potential as a lead compound in drug development.
Future Research Directions:
-
Biological Interaction Studies: Detailed studies on how the compound interacts with enzymes and receptors are necessary to understand its therapeutic potential.
-
Pharmacokinetic Studies: Investigations into its metabolic stability and bioavailability will be crucial for its development as a pharmaceutical agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume